4-(Aminomethyl)picolinic acid chemical structure and properties
4-(Aminomethyl)picolinic acid chemical structure and properties
An In-depth Technical Guide to 4-(Aminomethyl)picolinic Acid: A Versatile Scaffold for Scientific Innovation
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry, materials science, and agricultural research.[1][2] These compounds, characterized by a pyridine ring functionalized with a carboxylic acid group, serve as privileged scaffolds due to their unique electronic properties and their capacity as bidentate chelating agents for various metal ions.[1] Among this diverse family, 4-(Aminomethyl)picolinic acid emerges as a particularly compelling molecule for researchers and drug development professionals. Its structure incorporates both an acidic carboxylic group and a basic primary amine, linked by a methylene bridge to the pyridine core. This bifunctional nature endows it with significant versatility, allowing for a wide array of chemical modifications and making it an attractive building block for constructing complex molecular architectures.[3]
This guide provides a comprehensive technical overview of 4-(Aminomethyl)picolinic acid, delving into its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it explores its current and potential applications, offering field-proven insights and detailed protocols to empower scientists in their research and development endeavors.
Chemical Identity and Physicochemical Properties
4-(Aminomethyl)picolinic acid, systematically named 4-(Aminomethyl)pyridine-2-carboxylic acid, is a molecule that marries the rigidity of the pyridine ring with the flexibility and reactivity of its appended functional groups. The hydrochloride salt is often used in practice to improve handling and solubility.[3]
Chemical Structure
The fundamental structure consists of a pyridine ring with a carboxylic acid (-COOH) at the C2 position and an aminomethyl group (-CH₂NH₂) at the C4 position.
Caption: 2D Structure of 4-(Aminomethyl)picolinic acid.
Physicochemical Data
The key properties of 4-(Aminomethyl)picolinic acid and its hydrochloride salt are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental conditions.
| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | 4-(Aminomethyl)pyridine-2-carboxylic acid | 4-(Aminomethyl)pyridine-2-carboxylic acid hydrochloride | - |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₉ClN₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | 188.61 g/mol | [3][4] |
| CAS Number | 53397-80-1 | N/A | [4] |
| Appearance | Solid | Solid | [4] |
| pKa (predicted) | ~4-5 (Carboxylic Acid), ~9-10 (Ammonium) | ~4-5 (Carboxylic Acid), ~9-10 (Ammonium) | [5] |
| Solubility | Soluble in water | More soluble in water | [6][7] |
| Storage | 2-8°C, inert atmosphere, protect from light | Room temperature | [4] |
Spectroscopic Characterization: A Fingerprint of the Molecule
Elucidation of the molecular structure is paramount for confirming the identity and purity of 4-(Aminomethyl)picolinic acid. Standard spectroscopic techniques provide a detailed "fingerprint" of the molecule.[3]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (7.5 - 8.5 ppm). A singlet corresponding to the methylene (-CH₂) protons would appear around 4.0 ppm. The acidic proton of the carboxyl group is often a broad singlet at a very downfield chemical shift (> 12 ppm).[3]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum complements the ¹H NMR data. The carboxyl carbon is expected to resonate in the range of 165-185 ppm. The carbon atoms of the pyridine ring will show characteristic shifts influenced by the substituents, while the methylene carbon will appear further upfield.[3]
-
Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying the key functional groups. The spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, N-H stretches of the amine, the C=O stretch of the carbonyl group, and the C=C/C=N stretches characteristic of the pyridine ring.[3]
Synthesis and Chemical Reactivity
The synthesis of 4-(Aminomethyl)picolinic acid presents unique challenges, primarily concerning the selective reduction of a precursor functional group without affecting the pyridine ring or the carboxylic acid.[8]
Synthetic Workflow
A documented synthetic strategy involves a multi-step process starting from a substituted picolinate ester.[8][9] The key transformation is the reduction of a nitrile to a primary amine.
Caption: Synthetic workflow for 4-(Aminomethyl)picolinic acid.
Causality in Experimental Choices : The choice of starting material, such as 4-iodomethylpicolinate, provides a reactive site for nucleophilic substitution to introduce the cyano group.[8] The subsequent reduction of the nitrile is a critical step. While standard catalytic hydrogenation (e.g., Pd/C) has been reported as unsuccessful, likely due to catalyst poisoning by the pyridine nitrogen or low solubility, alternative and more robust reducing agents are required.[3][8] Methods employing lithium aluminum hydride (LiAlH₄) or various borane complexes can be effective for nitrile reduction and may overcome these challenges.[3] The final step often involves acid hydrolysis to convert the ester to the desired carboxylic acid.[8]
Reactivity and Derivatization
The bifunctional nature of 4-(Aminomethyl)picolinic acid is the cornerstone of its utility as a chemical building block.[3]
-
Carboxylic Acid Moiety : This group is readily converted into esters, amides, or acid chlorides. Amide bond formation, a crucial reaction in drug discovery, can be achieved using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).
-
Aminomethyl Moiety : The primary amine is a versatile nucleophile. It can undergo acylation to form amides, alkylation, and reductive amination with aldehydes or ketones to generate secondary amines. It can also be protected (e.g., with a Boc group) to allow for selective reaction at the carboxylic acid site.
This dual reactivity allows for the elaboration of the molecular scaffold in multiple directions, enabling the synthesis of diverse compound libraries for screening.[3]
Applications in Research and Drug Development
The unique structural features of 4-(Aminomethyl)picolinic acid make it a valuable asset in several scientific domains.
Medicinal Chemistry and Drug Discovery
This molecule serves as a versatile scaffold for the design of novel therapeutic agents. The picolinic acid core is found in various bioactive compounds, including those with herbicidal and antiviral properties.[10][11][12] The aminomethyl group provides an additional vector for interaction with biological macromolecules, potentially enhancing binding affinity and selectivity.[3]
Caption: Role as a scaffold in rational drug design.
Ligand for Metal Complexes
Picolinic acid is a well-known bidentate chelating agent.[1] The introduction of the aminomethyl group offers an additional potential coordination site, allowing 4-(Aminomethyl)picolinic acid to act as a tridentate ligand. The resulting metal complexes are of significant interest in catalysis, materials science, and as potential metalloenzyme-targeting therapeutics.[3]
Molecular Docking and Computational Chemistry
In silico studies, such as molecular docking, are used to predict the binding of ligands to protein targets. 4-(Aminomethyl)picolinic acid is an excellent candidate for such studies. Its defined structure, with hydrogen bond donors (amine and carboxyl OH) and acceptors (carboxyl oxygen and pyridine nitrogen), allows for specific and predictable interactions within a protein's binding site, guiding the design of more potent and selective inhibitors.[3]
Experimental Protocol: Amide Bond Formation
This protocol describes a self-validating system for the synthesis of an amide from 4-(Aminomethyl)picolinic acid (with the amine group protected) and a generic primary amine, a cornerstone reaction in medicinal chemistry.
Objective: To synthesize N-Alkyl-4-(((tert-butoxycarbonyl)amino)methyl)picolinamide.
Materials:
-
4-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid (Boc-protected starting material)
-
Alkylamine (R-NH₂)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-protected 4-(Aminomethyl)picolinic acid (1.0 eq). Dissolve it in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. Causality: HATU is a peptide coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.
-
Amine Addition: Add the alkylamine (1.2 eq) dropwise to the activated acid solution.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every hour. Use a mobile phase such as 10% methanol in dichloromethane. The disappearance of the starting carboxylic acid and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (as determined by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove any unreacted acid and HATU byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization (Final Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting spectra should be consistent with the desired N-Alkyl-4-(((tert-butoxycarbonyl)amino)methyl)picolinamide structure.
Conclusion
4-(Aminomethyl)picolinic acid stands out as a molecule of significant potential. Its bifunctional nature, combining both acidic and basic moieties on a stable pyridine core, renders it an exceptionally versatile building block. While its synthesis can be non-trivial, the challenges are surmountable with modern synthetic methodologies. For researchers, scientists, and drug development professionals, this compound offers a robust scaffold for creating diverse chemical libraries, designing novel ligands for metal complexes, and developing new therapeutic agents. The foundational understanding of its structure, properties, and reactivity provided in this guide serves as a critical resource for harnessing the full potential of this valuable chemical entity.
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